molecular formula C7H8F6O2 B6302586 (1,1,2,3,3,3-Hexafluoropropyl)-1,4-dioxane, racemic, 96% CAS No. 94412-88-1

(1,1,2,3,3,3-Hexafluoropropyl)-1,4-dioxane, racemic, 96%

Cat. No. B6302586
CAS RN: 94412-88-1
M. Wt: 238.13 g/mol
InChI Key: NNTBXTUVWBLBKN-UHFFFAOYSA-N
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Description

1,1,2,3,3,3-Hexafluoropropyl methyl ether is a heterocyclic organic compound . It is also known by other names such as HFPME, CID2778364, AI3-22252, and Propane, 1,1,1,2,3,3-hexafluoro-3-methoxy .


Molecular Structure Analysis

The molecular weight of this compound is 182.06 and its molecular formula is C4H4F6O . Its IUPAC name is 1,1,1,2,3,3-hexafluoro-3-methoxypropane .


Physical And Chemical Properties Analysis

This compound has a boiling point of 20ºC at 760 mmHg . Its density is 1.357 g/cm³ . It appears as a liquid .

Scientific Research Applications

Environmental Contamination and Remediation

1,4-Dioxane, an analog to the specified compound, has emerged as a significant environmental contaminant due to its widespread use and presence in industrial and consumer products. Its physical and chemical characteristics enable extensive migration in groundwater, leading to notable contamination of drinking water supplies across the United States. Despite its detection in over one-fifth of U.S. public drinking water supplies, remediation efforts have been largely ineffective, pointing to the need for alternative treatment approaches. Animal studies have classified 1,4-dioxane as a probable human carcinogen, necessitating further research into its environmental fate, human health effects, and remediation technologies (Godri Pollitt et al., 2019).

Analysis and Detection

The synthesis and breakdown of lignin, a process related to 1,4-dioxane, have been extensively studied to understand the mechanisms behind β-O-4 bond cleavage, crucial for the development of renewable chemical sources and environmental remediation. This research highlights the importance of understanding chemical interactions for effective analysis and detection of contaminants in the environment (Yokoyama, 2015).

Alternative Compounds and Environmental Impact

Research on per- and polyfluoroalkyl substances (PFASs), which include compounds similar to the specified hexafluoropropyl derivative, indicates significant environmental persistence, bioaccumulation, and potential toxicity. Novel fluorinated alternatives have been identified with systemic multiple organ toxicities, suggesting that these alternatives might not be safer than legacy PFASs. This underscores the urgency for additional toxicological studies to evaluate the long-term use of such compounds (Wang et al., 2019).

Material Synthesis and Applications

Investigations into polyimide membranes synthesized from hexafluoropropyl derivatives highlight their potential for gas separation applications, offering insights into the characteristics of gas penetration through dense membranes. This research contributes to the development of advanced materials for environmental and industrial processes (Wang et al., 2002).

Safety and Hazards

This compound is classified as an irritant . Safety precautions include avoiding contact with skin and eyes, and wearing suitable protective clothing .

properties

IUPAC Name

2-(1,1,2,3,3,3-hexafluoropropyl)-1,4-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F6O2/c8-5(7(11,12)13)6(9,10)4-3-14-1-2-15-4/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTBXTUVWBLBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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